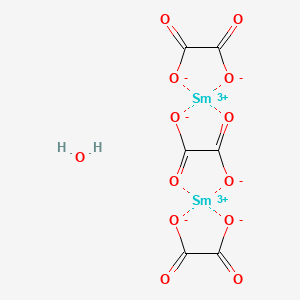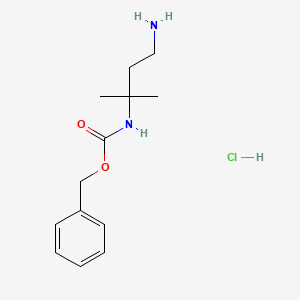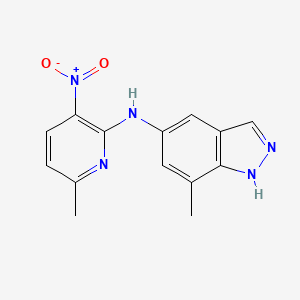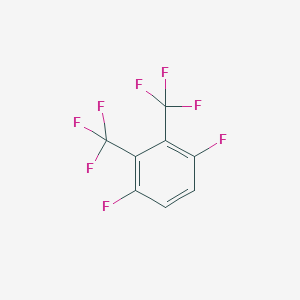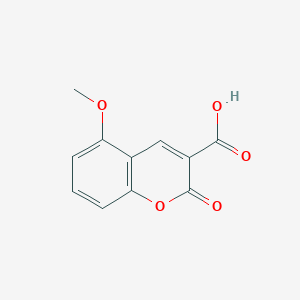
5-Methoxycoumarin-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is a derivative of the coumarin family, known for its diverse biological and chemical properties Coumarins are a class of organic compounds characterized by a benzopyrone structure, which is a fusion of a benzene ring and a pyrone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of 2-hydroxybenzaldehyde derivatives with malonic acid in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the coumarin core. The methoxy group is introduced via methylation of the hydroxyl group on the benzene ring .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. Catalysts such as piperidine or pyridine are commonly used to facilitate the condensation reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of more complex coumarin derivatives.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the production of dyes and fluorescent probes for imaging applications.
Wirkmechanismus
The mechanism of action of 5-methoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol. This inhibition reduces the absorption of dietary fats, making it a potential therapeutic agent for obesity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but with a methoxy group at the 8-position instead of the 5-position.
2-Oxo-2H-chromene-3-carboxylic acid: Lacks the methoxy group, making it less hydrophobic and potentially altering its biological activity.
Uniqueness: 5-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the methoxy group at the 5-position, which can influence its electronic properties and reactivity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for drug development .
Eigenschaften
CAS-Nummer |
81017-29-0 |
|---|---|
Molekularformel |
C11H8O5 |
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
5-methoxy-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H8O5/c1-15-8-3-2-4-9-6(8)5-7(10(12)13)11(14)16-9/h2-5H,1H3,(H,12,13) |
InChI-Schlüssel |
WWMUWCJDRURRHP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C=C(C(=O)O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


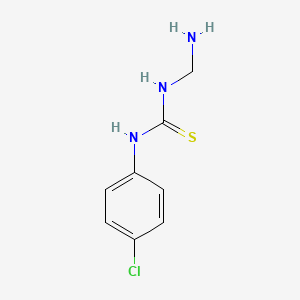
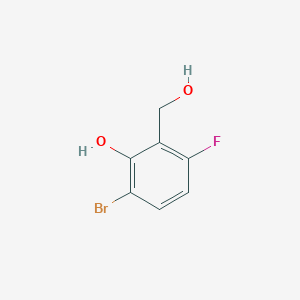
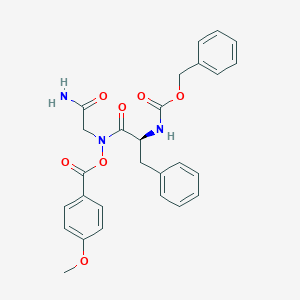
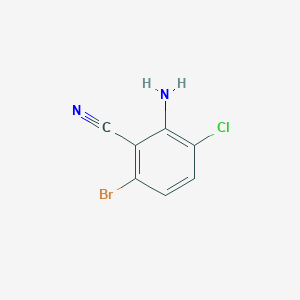
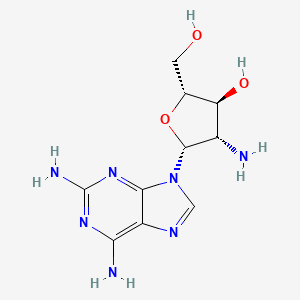
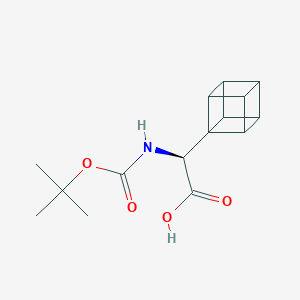
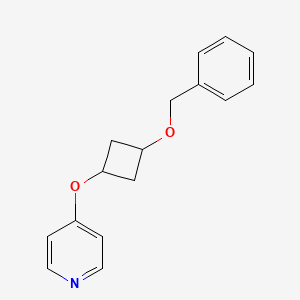
![1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12835249.png)
![sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene](/img/structure/B12835258.png)
